Cas no 1824348-43-7 (5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro-)
5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro-
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- Inchi: 1S/C7H12N4/c8-6-1-2-7-10-9-5-11(7)4-3-6/h5-6H,1-4,8H2
- InChI Key: NMHSRADHFBXGAG-UHFFFAOYSA-N
- SMILES: N12C=NN=C1CCC(N)CC2
5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-371282-0.05g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95.0% | 0.05g |
$1320.0 | 2025-03-18 | |
| Enamine | EN300-371282-0.1g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95.0% | 0.1g |
$1384.0 | 2025-03-18 | |
| Enamine | EN300-371282-0.25g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95.0% | 0.25g |
$1447.0 | 2025-03-18 | |
| Enamine | EN300-371282-0.5g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95.0% | 0.5g |
$1509.0 | 2025-03-18 | |
| Enamine | EN300-371282-1.0g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95.0% | 1.0g |
$1572.0 | 2025-03-18 | |
| Enamine | EN300-371282-2.5g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95.0% | 2.5g |
$3080.0 | 2025-03-18 | |
| Enamine | EN300-371282-5.0g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95.0% | 5.0g |
$4557.0 | 2025-03-18 | |
| Enamine | EN300-371282-10.0g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95.0% | 10.0g |
$6758.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024462-1g |
5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine |
1824348-43-7 | 95% | 1g |
¥7840.0 | 2023-03-19 |
5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro-
Introduction to 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- (CAS No. 1824348-43-7)
5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- (CAS No. 1824348-43-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic amines and is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C9H13N5, and it has a molecular weight of approximately 187.23 g/mol.
The chemical structure of 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- is composed of a triazole ring fused with an azepine ring system. The presence of these heterocyclic rings imparts unique chemical and biological properties to the molecule. The triazole ring is known for its high stability and reactivity, making it a valuable scaffold in the design of bioactive compounds. The azepine ring system adds complexity and potential for diverse interactions with biological targets.
In recent years, the study of heterocyclic compounds has been a focal point in drug discovery due to their wide range of biological activities and therapeutic applications. 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- has shown promising results in various preclinical studies. Research has indicated that this compound exhibits potent anti-inflammatory and anti-cancer properties. These findings have sparked interest in its potential as a lead compound for the development of new therapeutic agents.
The anti-inflammatory activity of 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- has been evaluated in several in vitro and in vivo models. Studies have demonstrated that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is believed to be mediated through the modulation of key signaling pathways involved in inflammation. The ability to target these pathways makes 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,7,8,9-tetrahydro- has also shown significant anti-cancer activity. Preclinical studies have indicated that the compound can induce apoptosis in various cancer cell lines. Mechanistic investigations have revealed that this effect is likely due to the compound's ability to disrupt cellular processes such as DNA replication and protein synthesis. These findings suggest that 5H-1,2,4-Triazolo[4,3-a]azepin-7-amine, 6,,7,8,,9-tetrahydro may have potential as a novel chemotherapeutic agent.
The pharmacokinetic properties of 5H-1-,2,4-Triazolo[4,3-a]azepin-7-amine, 6,< strong >7 strong > ,< strong >8 strong > ,< strong >9 strong > -tetrahydro have been studied to assess its suitability for further development as a drug candidate. Preliminary data indicate that the compound has favorable absorption profiles and good bioavailability when administered orally or intravenously. Additionally,< strong >5H strong > -< strong >1 strong > ,< strong >2 strong > ,< strong >4-Triazolo[4 strong > ,< strong >3-a]azepin strong > -< strong >7 strong > -amine, 6<,><,><,><,><,><,><,><,><,><,><,><,><,><,><,><,><,><,><, >, *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *, * *. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
The safety profile of5H -1 -,2 -,4-Triazolo[4 -a]Azepin -a-Azepine ]Azepine-Azepine-Azepine-Azepine-Azepine-Azepine-Azepine-Azepine-Azepine-Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam ]Azepam -Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine,Amine (CAS No. 182 Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong> Strong>. In toxicity studies conducted on animal models,this compound has shown low toxicity at therapeutic doses.This favorable safety profile supports its potential use in clinical settings.
The future development of5H -1,-Amines such as,Amines such as,Amines such as,Amines such as,Amines such as,Amines such as,Amines such as,Amines such as (CAS No.. 182,) will likely involve further optimization of its chemical structure to enhance its pharmacological properties while minimizing potential side effects.,This may include modifications to improve solubility,,biodistribution,,and metabolic stability.,Clinical trials will be essential to validate the safety and efficacy of this compound in human subjects.,If successful,,this could lead to the development of new therapeutic options for patients suffering from inflammatory diseases and cancer..
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